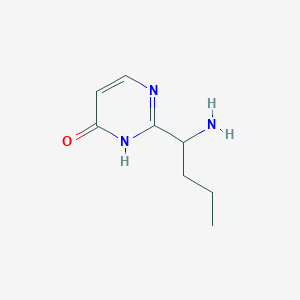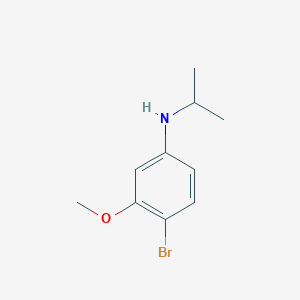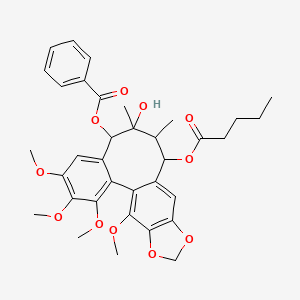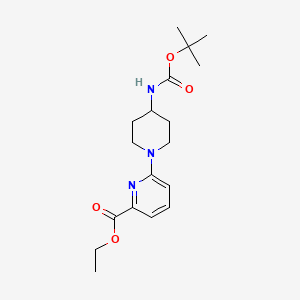
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is a chemical compound with the molecular formula C18H27N3O4. It is a derivative of picolinic acid and contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and protected with a tert-butoxycarbonyl (Boc) group.
Coupling with Picolinic Acid: The protected piperidine is then coupled with picolinic acid or its derivatives under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated synthesizers, can be applied to scale up the production .
化学反応の分析
Types of Reactions
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is not well-characterized, as it is primarily used as an intermediate in synthesis rather than a final active compound. its derivatives may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)nicotinate
- 6-(4-((tert-Butoxycarbonyl)amino)-1-piperidinyl)-5-methyl-2-pyridinecarboxylic acid
- 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
Uniqueness
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a picolinic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
252578-50-0 |
|---|---|
分子式 |
C18H27N3O4 |
分子量 |
349.4 g/mol |
IUPAC名 |
ethyl 6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-5-24-16(22)14-7-6-8-15(20-14)21-11-9-13(10-12-21)19-17(23)25-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3,(H,19,23) |
InChIキー |
RNWFVAMFEKMVFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


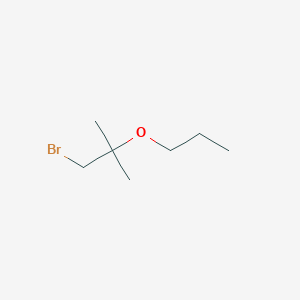
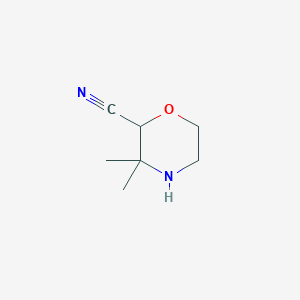
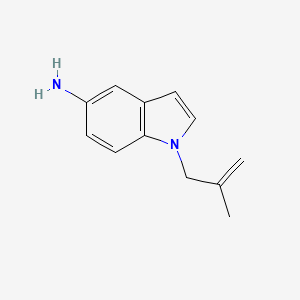


![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
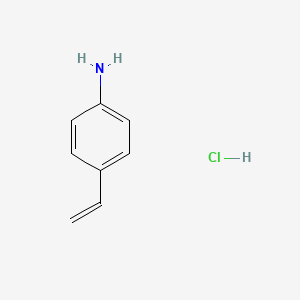
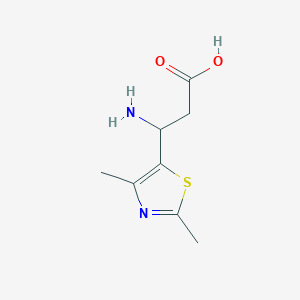
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
